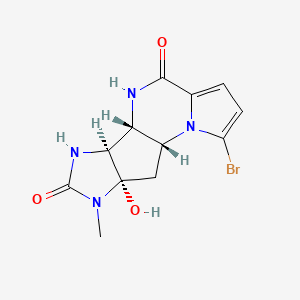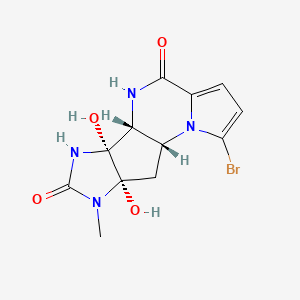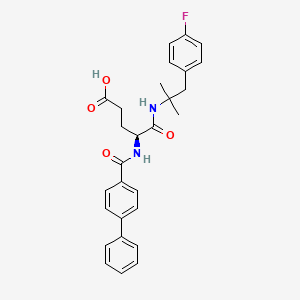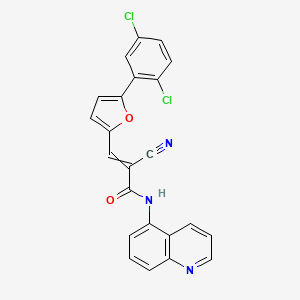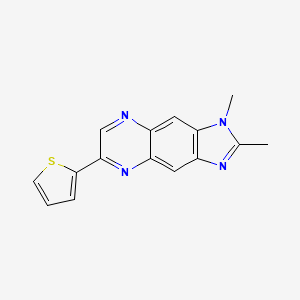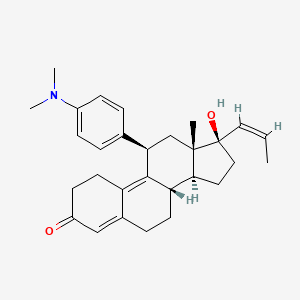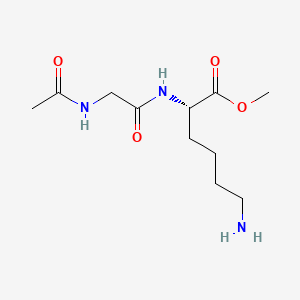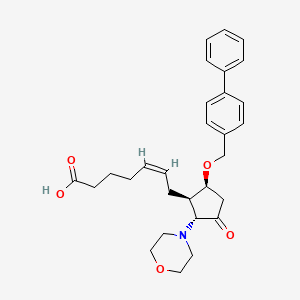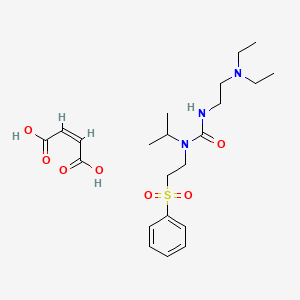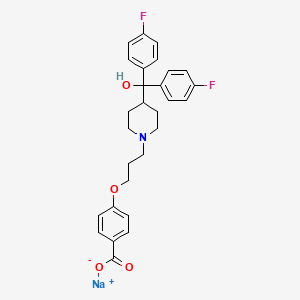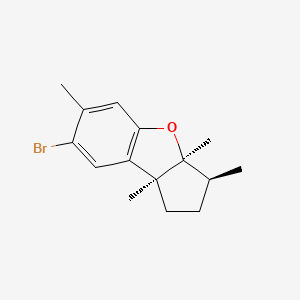
Aplysin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aplysin is an antineoplastic agent. Aplysin has been shown to suppress breast cancer cell activity via inhibition of the PI3K/AKT/FOXO3a pathway. Aplysin has also been shown to protect hepatocytes against oxidative damage.
Wissenschaftliche Forschungsanwendungen
Aplysin and Pancreatic Health
Aplysin, a brominated sesquiterpene, demonstrates potential in addressing pancreatic necrosis in nonobese diabetic (NOD) mice. This compound helps in stabilizing intestinal barriers and regulating gut microbial composition. It has been found effective in alleviating spontaneous pancreatic necrosis in NOD mice, accompanied by improved intestinal mucosal barrier function and alterations in gut microbiota (Liu et al., 2020).
Aplysin in Breast Cancer Therapy
Research indicates that Aplysin can significantly suppress tumor growth in breast cancer. It achieves this by down-regulating the PI3K/AKT/FOXO3a signaling pathway, a crucial factor in breast cancer progression. This finding suggests Aplysin's potential as a chemoprevention agent for breast cancer patients (Zhang et al., 2017).
Aplysin for Liver Health
Aplysin shows significant protective effects against alcohol-induced liver injury. This protection is achieved through mechanisms such as alleviating oxidative damage and modulating the expression of endogenous apoptosis-related genes in rats (Ge et al., 2018). Additionally, Aplysin has demonstrated potency in improving intestinal permeability and mitigating intestinal flora disorder induced by excessive ethanol and iron (Ma et al., 2018).
Aplysin in Glioma Therapy
Aplysin has been found to enhance the sensitivity of glioma cells to temozolomide (TMZ), a therapeutic drug. This sensitization is achieved by increasing the expression of miR-181, a tumor suppressor, and is dependent on the MEK1 pathway in glioma cells (Gong et al., 2014).
Aplysin and Immunomodulation
Studies on hepatocarcinoma in mice suggest that Aplysin can inhibit tumor growth by suppressing matrix degradation and angiogenesis, and improving immune capacity (Qin, 2014). Furthermore, Aplysin has shown potential in sensitizing cancer cells to TRAIL (TNF-related apoptosis-inducing ligand) by suppressing the p38 MAPK/Survivin pathway, which could be beneficial in treating TRAIL-resistant cancers (Liu et al., 2014).
Eigenschaften
CAS-Nummer |
6790-63-2 |
|---|---|
Produktname |
Aplysin |
Molekularformel |
C15H19BrO |
Molekulargewicht |
295.21 g/mol |
IUPAC-Name |
(3S,3aS,8bS)-7-bromo-3,3a,6,8b-tetramethyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran |
InChI |
InChI=1S/C15H19BrO/c1-9-7-13-11(8-12(9)16)14(3)6-5-10(2)15(14,4)17-13/h7-8,10H,5-6H2,1-4H3/t10-,14-,15-/m0/s1 |
InChI-Schlüssel |
AZMIIVUEOLBHBL-LKTVYLICSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@]2([C@]1(OC3=C2C=C(C(=C3)C)Br)C)C |
SMILES |
CC1CCC2(C1(OC3=C2C=C(C(=C3)C)Br)C)C |
Kanonische SMILES |
CC1CCC2(C1(OC3=C2C=C(C(=C3)C)Br)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aplysin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



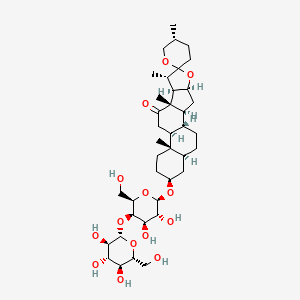
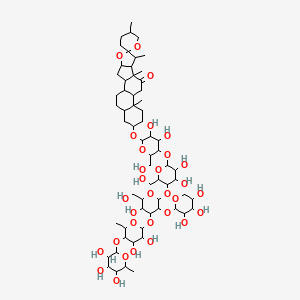
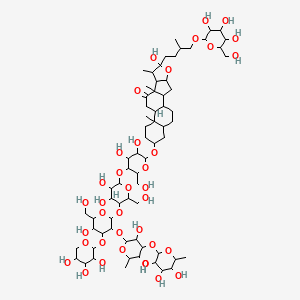
![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)
